molecular formula C17H15F2N7O B2842453 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1795360-31-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Número de catálogo: B2842453
Número CAS: 1795360-31-4
Peso molecular: 371.352
Clave InChI: JQAAVHDYPYPDFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C17H15F2N7O and its molecular weight is 371.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has indicated that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone exhibit significant anticancer activity.

Case Studies

  • Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects on various cancer cell lines using MTT assays. The compound demonstrated an IC50 value of 0.99 μM against BT-474 cells, indicating strong apoptosis induction.
  • Mechanistic Study : Another investigation focused on the induction of apoptosis in cancer cells, revealing increased sub-G1 populations indicative of cell death through flow cytometry analysis.

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent.

Case Studies

  • Antibacterial Activity : Research has shown that certain pyridazine derivatives can effectively inhibit bacterial growth. Specific substitutions on the pyridazine ring enhance antibacterial activity, providing insights into structure-activity relationships.
  • Broad Spectrum Efficacy : Studies have evaluated the efficacy against various bacterial strains, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Biological ActivityIC50 Value (μM)Cell Line/OrganismMechanism
Cytotoxicity0.99BT-474Apoptosis induction
Antibacterial ActivityVariesVarious bacteriaErgosterol inhibition

Q & A

Q. Basic: What synthetic routes are recommended for constructing the pyridazine-triazole-piperazine core of this compound?

The synthesis involves sequential heterocycle assembly and coupling reactions:

  • Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,4-triazole onto the pyridazine ring, ensuring regioselectivity .
  • Step 2: Nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, with optimized reaction temperatures (80–120°C) in DMF or DCM .
  • Step 3: Friedel-Crafts acylation to introduce the 3,4-difluorophenyl methanone group. Purity is validated via HPLC (>95%) and HRMS .

Q. Basic: How do the structural components influence target selectivity in neurological assays?

  • The 1,2,4-triazole enables hydrogen bonding with serine/threonine kinases or GPCRs (e.g., 5-HT receptors) .
  • The piperazine linker enhances solubility and conformational flexibility, critical for blood-brain barrier penetration .
  • 3,4-Difluorophenyl increases lipophilicity (clogP ~2.8) and stabilizes π-π interactions with aromatic residues in binding pockets .

Q. Advanced: How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy?

  • Pharmacokinetic profiling: Assess metabolic stability in liver microsomes (e.g., CYP3A4/2D6 liability) and plasma protein binding .
  • Target engagement assays: Use ex vivo receptor occupancy measurements in brain tissue to correlate exposure and effect .
  • Off-target screening: Employ broad-panel radioligand displacement assays (≥50 targets) to identify confounding interactions .

Q. Advanced: What computational strategies predict the compound’s binding mode to serotonin receptors?

  • Molecular docking (Glide/SP mode) into homology models of 5-HT1A/D2 receptors, prioritizing poses with triazole–Asp116 salt bridges .
  • Molecular dynamics (MD) simulations (AMBER22, 100 ns) to assess fluorine-induced conformational stabilization in the orthosteric pocket .
  • Free energy perturbation (FEP): Quantify ΔΔG changes from fluorination; studies show 3,4-difluoro improves affinity by ~0.8 kcal/mol vs. mono-fluoro .

Q. Basic: Which analytical methods confirm structural integrity and purity?

  • HRMS (ESI+): Expected [M+H]+ at m/z 443.1421 (theoretical) .
  • ¹H/¹³C NMR: Key signals include pyridazine C-H (δ 8.7–9.1 ppm) and piperazine N-CH2 (δ 3.2–3.5 ppm) .
  • HPLC-UV/DAD: Orthogonal C18 and HILIC methods with retention time reproducibility ±0.1 min .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize metabolic stability?

  • Tier 1: Replace labile protons (e.g., triazole C-H) with deuterium or methyl groups to block oxidative metabolism .
  • Tier 2: Introduce electron-withdrawing substituents (e.g., CF3) on the pyridazine ring to reduce CYP-mediated degradation .
  • Tier 3: In vivo PK studies in rodents (IV/PO dosing) to validate improved half-life (>2 h) and bioavailability (>30%) .

Q. Basic: What in vitro assays prioritize for initial CNS activity screening?

  • Radioligand displacement: 5-HT1A (Ki < 100 nM target), D2 (Ki < 500 nM) .
  • Functional assays: cAMP accumulation (Gi-coupled) or β-arrestin recruitment (TAAR1) in HEK293 cells .
  • hERG inhibition: Patch-clamp electrophysiology (IC50 > 10 µM acceptable) .

Q. Advanced: What formulation strategies mitigate poor aqueous solubility (<10 µg/mL)?

  • Amorphous solid dispersion: Co-process with HPMCAS-LF (1:2 ratio) via spray drying (Tg > 70°C) .
  • Nanocrystal formulation: Wet milling with poloxamer 188 (particle size < 200 nm, PDI < 0.2) .
  • Salt screening: Mesylate or tosylate salts improve solubility 5–10× in PBS (pH 6.8) .

Propiedades

IUPAC Name

(3,4-difluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N7O/c18-13-2-1-12(9-14(13)19)17(27)25-7-5-24(6-8-25)15-3-4-16(23-22-15)26-11-20-10-21-26/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAAVHDYPYPDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.